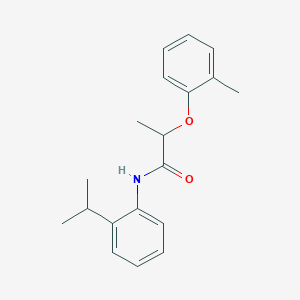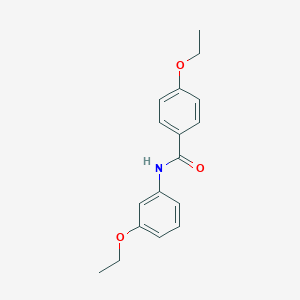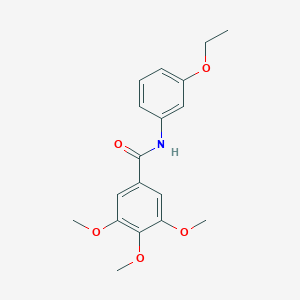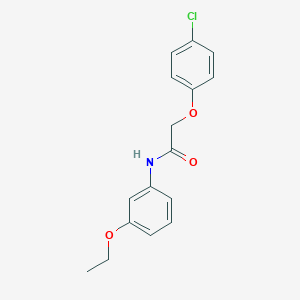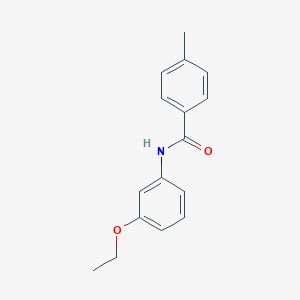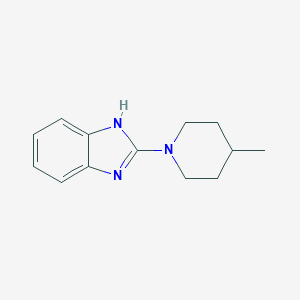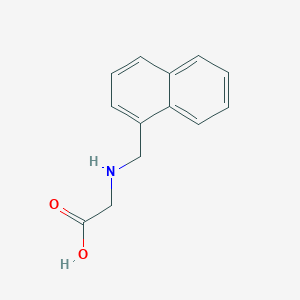
N-(naphthalen-1-ylmethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)glycine, also known as NBMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a glycine derivative that has been shown to possess neuroprotective and cognitive-enhancing properties.
Applications De Recherche Scientifique
N-(naphthalen-1-ylmethyl)glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders such as dementia and schizophrenia.
Mécanisme D'action
N-(naphthalen-1-ylmethyl)glycine's mechanism of action is not fully understood, but it is believed to act through the modulation of the glutamatergic system. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)glycine has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the number of dendritic spines, and increase the levels of neurotransmitters such as acetylcholine and dopamine. Additionally, it has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its ability to enhance cognitive function and protect against neurodegeneration. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(naphthalen-1-ylmethyl)glycine. One area of research is the development of more efficient synthesis methods that can produce N-(naphthalen-1-ylmethyl)glycine in larger quantities. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic applications. Finally, the development of more soluble forms of N-(naphthalen-1-ylmethyl)glycine could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(naphthalen-1-ylmethyl)glycine involves the reaction of naphthalene-1-methylamine with glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-(naphthalen-1-ylmethyl)glycine. The purity of the compound can be enhanced through recrystallization, and its structure can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
N-(naphthalen-1-ylmethyl)glycine |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylmethylamino)acetic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16) |
Clé InChI |
SJMGAVPYTBYRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267975.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)
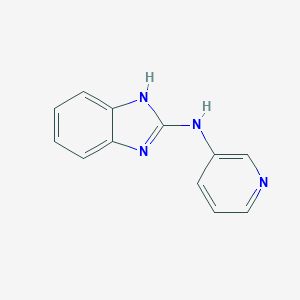
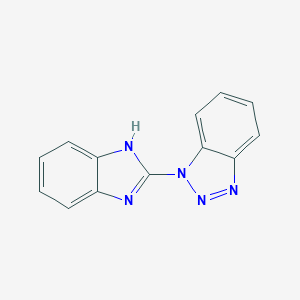
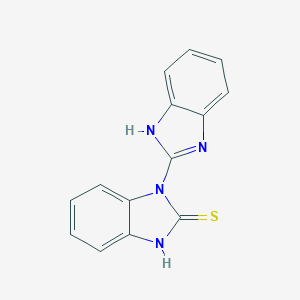
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
